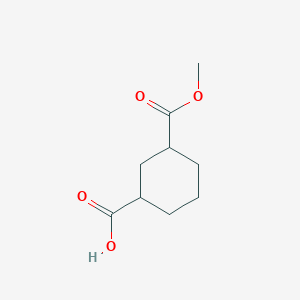

3-(Methoxycarbonyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

3-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODOUIALODEQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947951 | |

| Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-39-5 | |

| Record name | 1, monomethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

CAS Number: 25090-39-5

This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a dicarboxylic acid monoester with significant potential as a building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physicochemical Properties

This compound, also known as cyclohexane-1,3-dicarboxylic acid monomethyl ester, is a nine-carbon organic compound featuring both a carboxylic acid and a methyl ester functional group attached to a cyclohexane ring. The relative orientation of these two functional groups can be either cis or trans, leading to two distinct diastereomers.

A summary of its key physicochemical properties is presented in the table below. Note that some of these properties are computed due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source |

| CAS Number | 25090-39-5 | PubChem |

| Molecular Formula | C₉H₁₄O₄ | PubChem |

| Molecular Weight | 186.20 g/mol | PubChem |

| IUPAC Name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | PubChem |

| Synonyms | Cyclohexane-1,3-dicarboxylic acid monomethyl ester, 3-Carbomethoxycyclohexanecarboxylic acid | PubChem |

| XLogP3-AA (Computed) | 1 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem |

| Rotatable Bond Count (Computed) | 3 | PubChem |

| Exact Mass (Computed) | 186.08920892 Da | PubChem |

| Topological Polar Surface Area (Computed) | 63.6 Ų | PubChem |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the partial hydrolysis of the corresponding diester, dimethyl 1,3-cyclohexanedicarboxylate. This method allows for the selective cleavage of one ester group to yield the desired monoester. The synthesis can be performed under either acidic or basic conditions.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Base-Catalyzed Monohydrolysis of Dimethyl 1,3-cyclohexanedicarboxylate

This protocol is based on established procedures for the selective monohydrolysis of dicarboxylic acid esters.

Materials:

-

Dimethyl 1,3-cyclohexanedicarboxylate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol (or a suitable alcohol/water mixture)

-

Hydrochloric acid (HCl), concentrated or 1M solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of dimethyl 1,3-cyclohexanedicarboxylate in methanol.

-

Addition of Base: To this solution, add a solution of 1.0 to 1.2 equivalents of potassium hydroxide in methanol dropwise at room temperature. The use of a slight excess of the diester can help to minimize the formation of the dicarboxylic acid.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the formation of the monoester and diacid.

-

Solvent Removal: Once the reaction is deemed complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2-3. The product, this compound, should precipitate out of the solution if it is a solid, or it may form an oil.

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate or another suitable organic solvent.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. However, based on the known spectra of similar compounds, such as cis-1,3-cyclohexanedicarboxylic acid, the following characteristic signals can be expected.

Expected ¹H NMR Signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

-

A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.

-

A complex series of multiplets for the cyclohexane ring protons between 1.2 and 2.8 ppm. The chemical shifts and coupling constants of these protons will be highly dependent on the cis or trans stereochemistry of the substituents.

Expected ¹³C NMR Signals:

-

A signal for the ester carbonyl carbon around 175 ppm.

-

A signal for the carboxylic acid carbonyl carbon around 180 ppm.

-

A signal for the methyl ester carbon (-OCH₃) around 52 ppm.

-

Multiple signals for the sp³ hybridized carbons of the cyclohexane ring between 20 and 50 ppm.

Applications in Drug Discovery and Organic Synthesis

While specific biological activities of this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and drug development.

Role as a Pharmaceutical Intermediate

Cyclohexane rings are common scaffolds in pharmaceutical agents, providing a three-dimensional structure that can orient functional groups in precise spatial arrangements for optimal interaction with biological targets. Dicarboxylic acid monoesters like the title compound are versatile intermediates for several reasons:

-

Orthogonal Reactivity: The presence of both a carboxylic acid and an ester allows for selective chemical modifications. For instance, the carboxylic acid can be converted to an amide, while the ester remains intact, or vice versa.

-

Scaffold for Further Elaboration: This molecule serves as a foundational building block for the synthesis of more complex molecules. The cyclohexane core can be further functionalized, and the acid and ester groups can be used to link to other molecular fragments.

-

Bioisosteric Replacement: Cyclohexane rings are often used as non-aromatic bioisosteres for phenyl rings in drug design to improve properties such as solubility, metabolic stability, and to explore new intellectual property space.

Logical Relationship in Drug Development

Caption: Role of this compound in a lead optimization workflow.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with considerable potential in organic synthesis and drug discovery. Its bifunctional nature and the presence of a conformationally rich cyclohexane scaffold make it an attractive building block for the creation of complex molecular architectures. While further research is needed to fully characterize its properties and explore its biological activities, the synthetic methodologies and potential applications outlined in this guide provide a solid foundation for its use in research and development.

An In-depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(methoxycarbonyl)cyclohexanecarboxylic acid. Due to a lack of available experimental data for this specific compound, this guide presents computed data for its cis and trans isomers, alongside established experimental protocols for determining these properties. This information is intended to support research, drug development, and quality control activities.

Computed Physical and Chemical Properties

The physical properties of the cis and trans isomers of this compound have been estimated through computational models. These values, sourced from the PubChem database, provide a foundational understanding of the compound's characteristics.[1][2] It is important to note that these are predicted values and should be confirmed by experimental analysis.

Table 1: Computed Physical Properties of this compound Isomers

| Property | cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | trans-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | Reference |

| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄ | [1][2] |

| Molecular Weight | 186.20 g/mol | 186.20 g/mol | [1][2] |

| Exact Mass | 186.08920892 Da | 186.08920892 Da | [1][2] |

| Topological Polar Surface Area | 63.6 Ų | 63.6 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [1][2] |

| Rotatable Bond Count | 3 | 3 | [1][2] |

Note: The properties listed are computationally derived and have not been experimentally verified.

Experimental Data of a Positional Isomer

Table 2: Experimental Melting Point of a Positional Isomer

| Compound | Melting Point |

| trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | 126.0 - 130.0 °C |

Standardized Experimental Protocols

For researchers seeking to determine the physical properties of this compound experimentally, the following are detailed methodologies for key experiments, based on internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination

The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered substance is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block or an oil bath (e.g., Thiele tube) is used. The apparatus should allow for controlled heating and clear observation of the sample.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.

-

Purity Check: A narrow melting range (typically < 2 °C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point is determined for liquid substances at atmospheric pressure.

Methodology (OECD Guideline 103):

This guideline outlines several methods, including the ebulliometer, dynamic, and distillation methods. The choice of method depends on the required accuracy and the amount of substance available.

-

Ebulliometer Method: An ebulliometer equipped with a thermometer or thermocouple is used to measure the boiling point under equilibrium conditions. This method is highly accurate.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the ambient pressure.

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured. This method is suitable for determining the boiling range of mixtures.

For all methods, the atmospheric pressure must be recorded at the time of the measurement and the boiling point corrected to standard pressure (101.325 kPa) if necessary.

Density Determination

The density of a solid can be determined using several techniques.

Methodology (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a flask of a specific volume) is determined.

-

The pycnometer is filled with a liquid of known density in which the test substance is insoluble, and the total mass is measured.

-

A weighed amount of the solid test substance is added to the empty pycnometer.

-

The pycnometer containing the solid is then filled with the same liquid, and the total mass is determined.

-

The density of the solid is calculated from the mass of the substance and the mass (and therefore volume) of the displaced liquid.

Water Solubility Determination

Water solubility is a key parameter for drug development and environmental fate assessment.

Methodology (OECD Guideline 105):

Two primary methods are recommended depending on the expected solubility:

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess of the test substance is added to a flask containing purified water.

-

The flask is agitated at a controlled temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC, or titration).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

The test substance is coated onto an inert support material and packed into a column.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluted water is measured over time until a plateau is reached, indicating saturation.

-

Workflow for Physical Property Characterization

The determination of the physical properties of a new chemical entity follows a logical progression. The following diagram illustrates a typical workflow.

Caption: Workflow for the physical characterization of a new chemical substance.

References

An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, stereoisomerism, and typical reactivity, offering valuable insights for its application in research and drug discovery.

Chemical Identity and Properties

This compound is a dicarboxylic acid monoester derivative of cyclohexane. Its structure features a cyclohexane ring substituted with a carboxylic acid group and a methoxycarbonyl group at positions 1 and 3, respectively.

Chemical Structure

The structural formula of this compound is presented below. The molecule's stereochemistry is a critical aspect, as the substituents at positions 1 and 3 can be arranged in either a cis or trans configuration relative to the cyclohexane ring. This leads to the existence of different diastereomers, each with unique spatial arrangements and potentially distinct biological activities.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference |

| IUPAC Name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.20 g/mol | [1] |

| CAS Number | 25090-39-5 (mixture of diastereomers) | [1] |

| Appearance | Solid | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 63.6 Ų | [1][3][4][5] |

Stereoisomerism

The presence of two chiral centers at the C1 and C3 positions of the cyclohexane ring means that this compound can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers of each other and constitute the trans diastereomer. Similarly, the (1R,3S) and (1S,3R) isomers are enantiomers and make up the cis diastereomer.

The specific stereoisomer used in a synthesis can have a profound impact on the stereochemistry and, consequently, the biological activity of the final product. Therefore, careful selection and characterization of the starting material are paramount in drug development.

| Stereoisomer | CAS Number |

| (cis)-isomer | |

| (trans)-isomer | |

| (1S,3R)-isomer | 733742-58-0 |

| (1R,3S)-isomer | 227783-07-5 |

Synthesis and Reactivity

Synthetic Approach

A common method for the synthesis of this compound involves the selective hydrolysis of a corresponding diester, such as dimethyl cyclohexane-1,3-dicarboxylate. This reaction is typically carried out under basic conditions, for example, using one equivalent of potassium hydroxide in methanol, followed by an acidic workup. The controlled stoichiometry of the base is crucial to favor the mono-hydrolysis over the formation of the dicarboxylic acid.

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity

This compound possesses two key functional groups that dictate its reactivity: a carboxylic acid and a methyl ester.

-

Carboxylic Acid Group: This group can undergo a variety of transformations common to carboxylic acids, including:

-

Esterification: Reaction with an alcohol under acidic conditions to form a diester.

-

Amide Formation: Coupling with an amine, often facilitated by a coupling agent (e.g., DCC, EDC), to yield an amide.

-

Reduction: Conversion to an alcohol using a reducing agent like lithium aluminum hydride.

-

Acid Halide Formation: Reaction with thionyl chloride or oxalyl chloride to produce an acid chloride, a highly reactive intermediate.

-

-

Methyl Ester Group: The ester functionality can be:

-

Hydrolyzed: Cleaved back to a carboxylic acid under either acidic or basic conditions.

-

Transesterified: Reacted with another alcohol in the presence of an acid or base catalyst to form a different ester.

-

Reduced: Converted to an alcohol using a strong reducing agent.

-

Aminated: Reacted with an amine to form an amide, although this is generally less facile than from the carboxylic acid.

-

The differential reactivity of the carboxylic acid and the ester can be exploited for selective chemical modifications, making this molecule a versatile scaffold in multi-step syntheses.

Experimental Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the cyclohexane ring protons. A singlet for the methoxy protons (-OCH₃) would likely appear around 3.7 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, typically in the region of 10-13 ppm.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), typically in the range of 170-180 ppm. The methoxy carbon would be expected around 52 ppm. The signals for the cyclohexane ring carbons would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid dimer around 1710 cm⁻¹.

-

A strong C=O stretching band for the ester group around 1735 cm⁻¹.

-

C-O stretching bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 186 would be expected. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the carboxylic acid group (-COOH, m/z 45), or the methoxycarbonyl group (-COOCH₃, m/z 59).

Applications in Drug Development

This compound and its stereoisomers are valuable building blocks in the synthesis of pharmaceutically active compounds. The cyclohexane scaffold provides a rigid and three-dimensional framework that can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The presence of two modifiable functional groups allows for the straightforward introduction of diversity and the construction of more complex molecular architectures.

Caption: Role of the title compound in a typical drug discovery workflow.

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, coupled with the presence of two differentially reactive functional groups, allows for the creation of diverse and complex molecules. A thorough understanding of its properties, stereochemistry, and reactivity is essential for its effective utilization in the development of novel therapeutics and other advanced materials.

References

- 1. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 84545-00-6 | 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 3. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid | C9H14O4 | CID 3255762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a dicarboxylic acid monoester, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural isomers, cis and trans, offer distinct three-dimensional arrangements of the carboxylic acid and methoxycarbonyl groups, which can be pivotal in defining the pharmacological profile of a target molecule. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, stereoselective synthesis, and its application as a key intermediate in the development of therapeutic agents, with a focus on Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors.

Nomenclature and Physicochemical Properties

The IUPAC name for this compound is 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid . It is also commonly referred to as cyclohexane-1,3-dicarboxylic acid monomethyl ester.[1] The properties of the cis and trans isomers can vary, influencing their reactivity and suitability for different synthetic pathways.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number (mixture) | 25090-39-5 | [1] |

| Boiling Point | 303.1 °C at 760 mmHg | [2] |

| Density | 1.191 g/cm³ | [2] |

| Flash Point | 118.3 °C | [2] |

Stereoselective Synthesis: Experimental Protocols

The stereochemistry of the 1,3-disubstituted cyclohexane ring is critical in the design of bioactive molecules. Therefore, stereoselective synthesis of the cis and trans isomers of this compound is of significant interest. The following protocols are based on established methodologies for the preparation of cyclohexane-1,3-dicarboxylic acid monoesters.

Synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

The synthesis of the cis isomer can be achieved through the hydrolysis of the corresponding diester or via the opening of a cyclic anhydride. One common approach involves the enzymatic hydrolysis of a dialkyl ester, which can provide high enantiomeric purity.

Protocol: Enzymatic Hydrolysis of Dimethyl cis-1,3-cyclohexanedicarboxylate

This method utilizes a lipase to selectively hydrolyze one of the ester groups of the cis-diester.

-

Preparation of the Substrate: Dimethyl cis-1,3-cyclohexanedicarboxylate is prepared by the hydrogenation of dimethyl isophthalate followed by separation of the cis isomer.

-

Enzymatic Reaction:

-

Suspend dimethyl cis-1,3-cyclohexanedicarboxylate in a pH 7 phosphate buffer.

-

Add a lipase, for example, from Pseudomonas cepacia (Lipase PS-30), to the mixture.

-

Shake the reaction vial at room temperature for 24-48 hours, monitoring the conversion by gas chromatography (GC) or thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude monoester.

-

Purify the product by column chromatography on silica gel to obtain the optically active cis-1,3-cyclohexanedicarboxylic acid monoester.[3]

-

Synthesis of trans-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

The trans isomer is often prepared through chemical hydrolysis methods, where thermodynamic control can favor the more stable trans configuration.

Protocol: Base-Catalyzed Hydrolysis of Dimethyl trans-1,3-cyclohexanedicarboxylate

This protocol involves the partial hydrolysis of the trans-diester using a stoichiometric amount of base.

-

Preparation of the Substrate: Dimethyl trans-1,3-cyclohexanedicarboxylate is obtained from the mixture of isomers from the hydrogenation of dimethyl isophthalate.

-

Hydrolysis Reaction:

-

Dissolve dimethyl trans-1,3-cyclohexanedicarboxylate in methanol.

-

Add a solution of one equivalent of potassium hydroxide in methanol dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting diester is consumed.

-

-

Work-up and Purification:

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted diester.

-

Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid, leading to the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield trans-3-(methoxycarbonyl)cyclohexanecarboxylic acid.

-

Application in Drug Discovery: Intermediate for DGAT1 Inhibitors

Cyclohexanecarboxylic acid derivatives are key components in the development of inhibitors for Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a critical role in the final step of triglyceride synthesis.[4][5][6] DGAT1 inhibitors are being investigated as potential therapeutics for obesity and type 2 diabetes. The cyclohexane scaffold provides a rigid framework for orienting the necessary pharmacophoric groups for effective binding to the enzyme.

The general synthetic approach involves coupling the this compound with a suitable amine-containing fragment to form an amide bond. The choice of the cis or trans isomer can significantly impact the potency and selectivity of the final inhibitor.

Below is a diagram illustrating the logical workflow for the synthesis of a generic DGAT1 inhibitor using this intermediate.

Caption: Synthetic workflow for a DGAT1 inhibitor.

Role of DGAT1 in Metabolic Signaling

DGAT1 is a key enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the final step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. The activity of DGAT1 is crucial for fat storage in adipose tissue, lipid absorption in the intestine, and the secretion of very-low-density lipoproteins (VLDL) from the liver. Inhibition of DGAT1 is a therapeutic strategy to reduce triglyceride levels and combat metabolic disorders.

The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and its impact on related metabolic pathways.

Caption: Role of DGAT1 in triglyceride synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with particular importance in the field of drug discovery. The ability to stereoselectively synthesize its cis and trans isomers allows for the fine-tuning of molecular properties to optimize biological activity. Its application in the development of DGAT1 inhibitors highlights its relevance in addressing prevalent metabolic diseases. A thorough understanding of its synthesis and properties is essential for researchers and scientists working on the cutting edge of pharmaceutical development.

References

- 1. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

- 4. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a molecule with potential applications in organic synthesis and medicinal chemistry. Due to the presence of two stereocenters at positions 1 and 3 of the cyclohexane ring, this compound exists as four distinct stereoisomers: two pairs of enantiomers, one with a cis configuration and the other with a trans configuration. Understanding the synthesis, separation, and distinct properties of each stereoisomer is crucial for their application in stereospecific synthesis and drug discovery.

Stereoisomers of this compound

The four stereoisomers are:

-

(1R,3S)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (cis enantiomer)

-

(1S,3R)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (cis enantiomer)

-

(1R,3R)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (trans enantiomer)

-

(1S,3S)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (trans enantiomer)

The cis isomers have the carboxyl and methoxycarbonyl groups on the same side of the cyclohexane ring, while the trans isomers have them on opposite sides. Each diastereomeric pair (cis and trans) exists as a racemic mixture of two enantiomers.

Quantitative Data

The following table summarizes key quantitative data for the stereoisomers of this compound. It is important to note that while data for the general and cis forms are available, specific experimental values for the separated trans and individual enantiomers are not widely published. The data presented here are based on available information and estimations from analogous compounds.

| Property | General (Mixture) | cis-(±)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | trans-(±)-3-(Methoxycarbonyl)cyclohexanecarboxylic acid (Estimated) | Individual Enantiomers (Estimated) |

| Molecular Formula | C₉H₁₄O₄[1][2] | C₉H₁₄O₄[2] | C₉H₁₄O₄ | C₉H₁₄O₄ |

| Molecular Weight | 186.20 g/mol [1][2] | 186.20 g/mol [2] | 186.20 g/mol | 186.20 g/mol |

| CAS Number | 25090-39-5[1] | 733742-58-0[2] | Not available | Not available |

| Melting Point (°C) | Data not available for mixture | Data not available | Likely differs from cis isomer | Identical for enantiomers, may form racemic compound with different m.p. |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Optical Rotation ([α]D) | 0 (racemic mixture) | 0 (racemic) | 0 (racemic) | Non-zero, equal and opposite for each pair of enantiomers |

Experimental Protocols

3.1. Synthesis of a Mixture of cis- and trans-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

A common route to this compound is through the partial hydrolysis of dimethyl 1,3-cyclohexanedicarboxylate.

-

Materials: Dimethyl 1,3-cyclohexanedicarboxylate (mixture of cis and trans), potassium hydroxide, methanol, hydrochloric acid, diethyl ether.

-

Procedure:

-

Dissolve dimethyl 1,3-cyclohexanedicarboxylate in methanol.

-

Add a stoichiometric amount (0.5 equivalents) of potassium hydroxide dissolved in methanol dropwise at room temperature to favor mono-hydrolysis.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted diester.

-

Acidify the aqueous layer with cold hydrochloric acid to a pH of 1-2.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a mixture of cis- and trans-3-(methoxycarbonyl)cyclohexanecarboxylic acid.

-

3.2. Separation of cis and trans Diastereomers

The separation of cis and trans diastereomers can often be achieved by fractional crystallization or chromatography.

-

Method 1: Fractional Crystallization

-

Dissolve the mixture of cis and trans isomers in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

-

The less soluble isomer will crystallize out first. Filter the crystals and wash with a small amount of cold solvent.

-

The mother liquor will be enriched in the more soluble isomer.

-

Repeat the crystallization process on both the crystalline solid and the residue from the mother liquor to improve purity. The relative solubility of the cis and trans isomers would need to be determined experimentally.

-

-

Method 2: Column Chromatography

-

Prepare a silica gel column.

-

Dissolve the mixture of isomers in a minimal amount of the eluent.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the cis and trans isomers. The separation is based on the different polarities of the two diastereomers.

-

3.3. Chiral Resolution of Enantiomers

The racemic mixtures of the cis and trans isomers can be resolved into their individual enantiomers using chiral resolving agents to form diastereomeric salts, which can then be separated by crystallization.

-

Materials: Racemic cis or trans-3-(methoxycarbonyl)cyclohexanecarboxylic acid, a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine), methanol or ethanol, hydrochloric acid, diethyl ether.

-

Procedure:

-

Dissolve the racemic acid in a suitable solvent like methanol or ethanol.

-

Add 0.5 equivalents of the chiral amine.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly.

-

One of the diastereomeric salts will be less soluble and will crystallize out.

-

Filter the crystals and recrystallize them to improve diastereomeric purity.

-

To recover the enantiomerically enriched acid, treat the diastereomeric salt with hydrochloric acid and extract with diethyl ether.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

-

The enantiomeric excess (ee) of the separated products should be determined using chiral HPLC or by measuring the optical rotation.

-

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and separation of the stereoisomers of this compound.

Caption: A logical workflow for the synthesis and separation of the stereoisomers.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways for the stereoisomers of this compound. These molecules are primarily of interest as chiral building blocks for the synthesis of more complex molecules, where the specific stereochemistry is critical for the final product's function. The stereochemical purity of these building blocks can have a profound impact on the biological activity of the target molecules.

References

Spectral Data Analysis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Introduction

This compound (C₉H₁₄O₄, Molecular Weight: 186.20 g/mol ) is a bifunctional organic compound containing both a carboxylic acid and a methyl ester group attached to a cyclohexane ring.[1] The stereochemistry of the substituents (cis or trans) significantly influences its physical and spectral properties. Understanding its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a summary of its key spectral features.

Predicted Spectral Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted and typical spectral data for this compound based on the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~2.5 - 1.2 | Multiplet | 10H | Cyclohexane ring protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~175 | -COOCH₃ |

| ~51 | -OCH₃ |

| ~45 - 25 | Cyclohexane ring carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2950 - 2850 | Strong | C-H stretch (Aliphatic) |

| 1735 | Strong | C=O stretch (Ester) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1300 - 1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 186 | Molecular ion [M]⁺ |

| 171 | Loss of -CH₃ |

| 155 | Loss of -OCH₃ |

| 141 | Loss of -COOH |

| 127 | Loss of -COOCH₃ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a 45° or 90° pulse width with a relaxation delay of 2-5 seconds.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Thin Film (for solids): Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The generated ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: A flowchart illustrating the process of spectral data acquisition and analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. The data presented in this guide, although predictive, serves as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, facilitating accurate structural confirmation and further investigation into the chemical properties and applications of this molecule.

References

Solubility of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid in organic solvents

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Solubility Profile of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid and Related Isomers

Executive Summary

This document addresses the solubility of this compound in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases was conducted. The search revealed a significant lack of specific quantitative solubility data for the target compound, this compound. However, qualitative solubility information can be inferred from purification and synthesis procedures described for its structural isomer, 4-(Methoxycarbonyl)cyclohexanecarboxylic acid. This guide summarizes the available qualitative data and presents a general, standardized protocol for the experimental determination of solubility for compounds of this nature.

Physicochemical Properties

Basic physicochemical properties for this compound are available from chemical databases like PubChem.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | PubChem[1] |

| Molecular Weight | 186.20 g/mol | PubChem[1] |

| CAS Number | 25090-39-5 | PubChem[1] |

Solubility Data

No specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents was identified during the literature search.

However, qualitative solubility information for the related isomer, 4-(Methoxycarbonyl)cyclohexanecarboxylic acid , can be derived from procedural descriptions in synthesis literature. This information, while not quantitative, provides useful guidance for solvent selection.

Table 1: Qualitative Solubility of 4-(Methoxycarbonyl)cyclohexanecarboxylic acid

| Solvent | Temperature | Solubility Inference | Rationale / Source |

| Methanol | Reflux | Soluble | Used as a solvent during synthesis.[2] |

| Ether (Diethyl Ether) | Ambient | Soluble | Used as an extraction solvent.[2] |

| Ethyl Acetate | Hot | Soluble | Used as a recrystallization solvent, implying high solubility when hot.[2] |

| Ethyl Acetate | Cold | Sparingly Soluble | Implied by its use for recrystallization, where the compound precipitates upon cooling.[2] |

| Water | 25 °C | Slightly Soluble (11 g/L) | A vendor datasheet provides this specific data point for the 4-isomer.[3] |

| Hexane | Ambient | Sparingly Soluble / Insoluble | Used to wash an aqueous solution to remove organic impurities, suggesting the desired acid remains in the aqueous phase.[3] |

Disclaimer: This data pertains to the 4-isomer and should be used only as an estimation for the 3-isomer. Experimental verification is required.

Standard Experimental Protocol for Solubility Determination

In the absence of a specific published method for the target compound, the following is a detailed, standard protocol for determining the solubility of a solid compound in an organic solvent using the isothermal equilibrium method.

Objective: To determine the equilibrium concentration of a solute in a solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature for several hours to let the excess solid settle. For stable suspensions, centrifugation at the same temperature is recommended to separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe to avoid temperature-induced precipitation.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a pre-weighed vial or volumetric flask. This step removes any remaining microscopic solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid residue.

-

Chromatographic Method: Dilute the filtered sample with a known volume of solvent and analyze its concentration using a pre-calibrated analytical method such as HPLC or GC.

-

-

Calculation: Calculate the solubility using the data obtained. For the gravimetric method, this is the mass of the residue divided by the volume of the solvent. For chromatographic methods, it is the concentration determined from the calibration curve.

Visualization of Experimental Workflow

The logical flow of the standard solubility determination protocol is illustrated below.

Caption: Workflow for isothermal equilibrium solubility determination.

References

Thermal stability of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid

An In-depth Technical Guide to the Thermal Stability of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal stability of chemical compounds is paramount for ensuring safe handling, predicting shelf-life, and designing stable pharmaceutical formulations. This technical guide provides an overview of the known physical properties of this compound and outlines the standard methodologies for assessing its thermal stability.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | PubChem[1] |

| Molecular Weight | 186.20 g/mol | PubChem[1] |

| Melting Point | 29 - 31 °C (84 - 88 °F) | Sigma-Aldrich[2] |

| Boiling Point | 232 - 233 °C (450 - 451 °F) | Sigma-Aldrich[2] |

| Density | 1.033 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich[2] |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | Sigma-Aldrich[2] |

Assessment of Thermal Stability: Experimental Protocols

To determine the thermal stability of a compound like this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] These methods provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at different temperature ranges.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting and expected decomposition temperatures.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Experimental Workflow for Thermal Stability Assessment

The logical flow of experiments to assess the thermal stability of a compound is crucial for obtaining comprehensive and reliable data.

Caption: Workflow for Thermal Stability Analysis.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound and its isomers are classified with certain hazards.

GHS Hazard Statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

Under fire conditions, hazardous decomposition products may be emitted, including toxic fumes.[6] Appropriate personal protective equipment should be worn when handling this compound, especially at elevated temperatures. Experiments should be conducted in a well-ventilated area or under a fume hood.

References

- 1. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Genesis of a Lifesaving Molecule: An In-depth Technical Guide to the Discovery and History of Cyclohexanecarboxylic Acid Derivatives

For Immediate Release

This technical guide delves into the discovery and historical development of cyclohexanecarboxylic acid and its derivatives, with a particular focus on the seminal creation of tranexamic acid. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the foundational synthesis methods, key scientific milestones, and the evolution of these compounds from laboratory curiosities to essential medicines.

The Dawn of Alicyclic Chemistry: The Synthesis of Cyclohexanecarboxylic Acid

The journey into the world of cyclohexanecarboxylic acid derivatives begins with the pioneering work on the parent molecule itself. Early 20th-century chemists, exploring the nascent field of alicyclic chemistry, developed foundational methods for the synthesis of saturated carbocyclic rings.

One of the most significant early methods for synthesizing cyclohexanecarboxylic acid was the catalytic hydrogenation of benzoic acid. This process, building upon the groundbreaking work of Nobel laureate Paul Sabatier on catalytic hydrogenation, allowed for the direct conversion of an aromatic ring into its corresponding cycloalkane. Sabatier and his student, Jean-Baptiste Senderens, first demonstrated the hydrogenation of benzene to cyclohexane in 1901. While Sabatier initially faced challenges with the direct hydrogenation of benzoic acid, he and his assistant Murat later succeeded in producing hexahydrobenzoic esters through meticulous control of the reaction conditions.[1]

Early 20th Century Synthesis of Cyclohexanecarboxylic Acid via Catalytic Hydrogenation of Benzoic Acid

While detailed protocols from the earliest experiments are scarce in modern literature, a general understanding of the process can be reconstructed from later publications and patents. The method typically involved the reaction of benzoic acid with hydrogen gas in the presence of a metal catalyst at elevated temperature and pressure.

Experimental Protocol: Catalytic Hydrogenation of Benzoic Acid (Generalized Early 20th Century Method)

-

Reactants: Benzoic acid, Hydrogen gas.

-

Catalyst: Finely divided nickel, palladium, or platinum. Early work by Sabatier heavily featured nickel.[2]

-

Solvent: Often, the reaction was carried out with molten benzoic acid or in a non-reactive solvent.

-

Apparatus: A high-pressure autoclave capable of safely handling hydrogen gas at elevated temperatures.

-

Procedure:

-

The benzoic acid and catalyst were charged into the autoclave.

-

The vessel was sealed and purged with an inert gas to remove oxygen.

-

Hydrogen gas was introduced to the desired pressure.

-

The mixture was heated to the reaction temperature and agitated to ensure efficient contact between the reactants and the catalyst.

-

After the reaction was complete, the autoclave was cooled, and the excess hydrogen was vented.

-

The product, cyclohexanecarboxylic acid, was isolated from the catalyst and any remaining starting material, typically by filtration and distillation or recrystallization.

-

Quantitative Data: Physical Properties of Cyclohexanecarboxylic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₂O₂ | [3][4] |

| Molar Mass | 128.17 g/mol | [3][4] |

| Appearance | Colorless solid or oil | [4] |

| Melting Point | 30-31 °C | [4] |

| Boiling Point | 232-234 °C | [4] |

| Density | 1.033 g/mL at 25 °C | [5] |

| Solubility | Moderately soluble in water, soluble in organic solvents | [6] |

Logical Relationship: From Benzene to Cyclohexanecarboxylic Acid

Caption: Early synthetic route to cyclohexanecarboxylic acid.

A Landmark Discovery in Medicine: The Synthesis and Development of Tranexamic Acid

The most impactful derivative of cyclohexanecarboxylic acid is undoubtedly tranexamic acid, a life-saving antifibrinolytic drug. Its discovery in the mid-20th century by Japanese researchers Utako and Shosuke Okamoto is a testament to persistent and insightful scientific inquiry.[1][7]

Driven by the desire to find a treatment for postpartum hemorrhage, the Okamotos initially investigated the antifibrinolytic properties of epsilon-aminocaproic acid (EACA).[1][7] Their research led them to synthesize and test a series of related compounds, culminating in the discovery of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), which they found to be significantly more potent than EACA.[1] They published their findings in the Keio Journal of Medicine in 1962.[7]

The Original Synthesis of Tranexamic Acid

Experimental Protocol: Synthesis of Tranexamic Acid via Hydrogenation of p-Aminomethylbenzoic Acid (Illustrative)

-

Starting Material: p-Aminomethylbenzoic acid.

-

Reducing Agent: Hydrogen gas.

-

Catalyst: A noble metal catalyst such as ruthenium, rhodium, or platinum on a support (e.g., carbon).

-

Solvent: An aqueous acidic or basic solution.

-

Apparatus: A high-pressure hydrogenation apparatus.

-

Procedure:

-

p-Aminomethylbenzoic acid is dissolved in the chosen solvent in the hydrogenation vessel.

-

The catalyst is added to the solution.

-

The vessel is sealed, purged, and pressurized with hydrogen.

-

The reaction is carried out at a specific temperature and pressure with agitation.

-

Upon completion, the catalyst is filtered off.

-

The resulting mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid is then subjected to a separation process.

-

Separation of the trans isomer (tranexamic acid) can be achieved by fractional crystallization, often by adjusting the pH of the solution to exploit the different solubilities of the isomers.

-

Signaling Pathway: Mechanism of Action of Tranexamic Acid

Tranexamic acid functions as an antifibrinolytic agent by interfering with the process of fibrinolysis, the breakdown of blood clots. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen activation.

Caption: Mechanism of action of tranexamic acid.

The Evolution of Cyclohexanecarboxylic Acid Derivatives in Drug Development

Following the discovery of tranexamic acid, the cyclohexanecarboxylic acid scaffold has continued to be explored in medicinal chemistry, leading to the development of various other derivatives with diverse therapeutic applications.

Experimental Workflow: Modern Drug Discovery with Cyclohexanecarboxylic Acid Derivatives

The process of developing new drugs based on this scaffold follows a now well-established workflow in the pharmaceutical industry.

Caption: Drug discovery workflow for cyclohexanecarboxylic acid derivatives.

Conclusion

The history of cyclohexanecarboxylic acid and its derivatives is a compelling narrative of fundamental chemical discovery leading to profound medical advancements. From the early explorations of catalytic hydrogenation to the targeted design of life-saving drugs like tranexamic acid, this class of compounds has had a significant and lasting impact on science and society. The foundational work of pioneers like Sabatier and the Okamotos laid the groundwork for a rich field of research that continues to yield new therapeutic agents. This guide serves as a testament to their legacy and a resource for the next generation of scientists building upon their discoveries.

References

- 1. Utako Okamoto - Wikipedia [en.wikipedia.org]

- 2. Tranexamic Acid: A Recipe for Saving Lives in Traumatic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. resources.wfsahq.org [resources.wfsahq.org]

- 5. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. thebloodtrials.org [thebloodtrials.org]

Methodological & Application

Application Note: A Two-Step Synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid from Isophthalic Acid

Introduction

3-(Methoxycarbonyl)cyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. Its structure, featuring both a carboxylic acid and a methyl ester on a cyclohexane ring, allows for differential functionalization at two distinct positions. This application note provides a detailed protocol for a robust two-step synthesis of this compound, commencing from the readily available starting material, isophthalic acid. The synthesis involves an initial catalytic hydrogenation of the aromatic ring followed by a selective mono-esterification of the resulting diacid.

Overall Synthetic Pathway

The synthesis proceeds in two primary stages:

-

Hydrogenation: Isophthalic acid is hydrogenated to yield 1,3-cyclohexanedicarboxylic acid. This step saturates the aromatic ring while preserving the carboxylic acid functionalities.

-

Selective Mono-esterification: The resulting 1,3-cyclohexanedicarboxylic acid undergoes a selective esterification to yield the target mono-ester, this compound.

Application Notes and Protocols: Stereoselective Synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed herein focuses on a highly stereoselective enzymatic desymmetrization approach, offering excellent control over the desired cis-diastereomer.

Introduction

Cis-1,3-disubstituted cyclohexanes are important structural motifs in a variety of biologically active molecules. The precise control of the cis-stereochemistry is often crucial for achieving the desired pharmacological activity. This protocol outlines a robust and reproducible method for the synthesis of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, starting from a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.

Synthetic Strategy Overview

The principal synthetic strategy involves three key stages:

-

Anhydride Formation: A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is treated to selectively form the cyclic anhydride from the cis-isomer.

-

Diesterification: The cis-anhydride is opened and esterified to yield the corresponding dimethyl ester.

-

Enzymatic Desymmetrization: The prochiral cis-dimethyl ester undergoes a highly stereoselective enzymatic hydrolysis to furnish the target monoester, cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, with high enantiomeric purity.[1]

An alternative, though potentially less stereoselective, industrial approach involves the Diels-Alder reaction of butadiene and maleic anhydride, followed by hydrogenation and esterification.[2] Catalytic hydrogenation of substituted benzoic acid derivatives can also yield cis-cyclohexane products.[3]

Experimental Protocols

Protocol 1: Synthesis via Enzymatic Desymmetrization

This protocol details the multi-step synthesis starting from a commercially available mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.

Step 1: Formation of cis-Cyclohexane-1,3-dicarboxylic Anhydride

-

Materials:

-

1,3-Cyclohexanedicarboxylic acid (mixture of cis and trans isomers)

-

Acetic anhydride

-

-

Procedure:

-

A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is suspended in acetic anhydride.

-

The mixture is heated to reflux for 2-4 hours. During this time, the cis-isomer reacts to form the soluble anhydride, while the trans-isomer remains largely unreacted.

-

The reaction mixture is cooled to room temperature, and the unreacted trans-diacid is removed by filtration.

-

The filtrate, containing the cis-anhydride, is concentrated under reduced pressure to remove excess acetic anhydride. The crude anhydride can be purified by distillation or recrystallization.

-

Step 2: Synthesis of Dimethyl cis-1,3-cyclohexanedicarboxylate

-

Materials:

-

cis-Cyclohexane-1,3-dicarboxylic anhydride

-

Methanol, anhydrous

-

Sulfuric acid (catalytic amount)

-

-

Procedure:

-

The crude cis-anhydride from the previous step is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated to reflux for 4-6 hours.

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dimethyl cis-1,3-cyclohexanedicarboxylate. The product can be purified by vacuum distillation.

-

Step 3: Enzymatic Hydrolytic Desymmetrization

-

Materials:

-

Dimethyl cis-1,3-cyclohexanedicarboxylate

-

Lipase AY-30 (or other suitable lipase)

-

Phosphate buffer (e.g., pH 7.0)

-

Toluene (or other suitable organic co-solvent)

-

-

Procedure:

-

Dimethyl cis-1,3-cyclohexanedicarboxylate is dissolved in a minimal amount of a water-miscible organic co-solvent and added to a phosphate buffer solution.

-

Lipase AY-30 is added to the mixture.[1]

-

The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by TLC or HPLC. The pH may need to be maintained by the addition of a dilute base solution.

-

Upon completion, the enzyme is removed by filtration.

-

The aqueous solution is acidified to pH 2-3 with dilute hydrochloric acid.

-

The product, cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the target monoester.[1] Further purification can be achieved by chromatography if necessary.

-

Data Presentation

| Step | Product | Typical Yield | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |

| 1 | cis-Cyclohexane-1,3-dicarboxylic anhydride | >90% (from cis-isomer) | >99:1 | N/A |

| 2 | Dimethyl cis-1,3-cyclohexanedicarboxylate | 85-95% | >99:1 | N/A |

| 3 | cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | >80% | >99:1 | >94%[1] |

Visualizations

Logical Workflow for the Synthesis

Caption: Synthetic workflow for cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid.

Reaction Pathway

Caption: Key transformations in the stereoselective synthesis.

References

Asymmetric Synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-(methoxycarbonyl)cyclohexanecarboxylic acid, a valuable chiral building block in pharmaceutical and materials science. The primary strategies discussed are enzymatic desymmetrization of a prochiral diester and asymmetric Diels-Alder cycloaddition.

Enzymatic Desymmetrization of Dimethyl cis-Cyclohexane-1,3-dicarboxylate

Enzymatic desymmetrization of prochiral diesters offers a direct and highly enantioselective route to the target molecule's precursor. This method leverages the stereoselectivity of hydrolase enzymes, such as Pig Liver Esterase (PLE) or lipases, to selectively hydrolyze one of the two enantiotopic methoxycarbonyl groups of dimethyl cis-cyclohexane-1,3-dicarboxylate.

Reaction Scheme:

Caption: Enzymatic desymmetrization of a prochiral diester.

Quantitative Data Summary

| Substrate | Enzyme | pH | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| Dimethyl cis-1,2-cyclohexanedicarboxylate | PLE | 7.0 | 25 | - | >95 | 88 |

| Dimethyl 3-methylglutarate | PLE | 8.0 | 25 | - | >95 | 97 |

| Diethyl 3-[3',4'-dichlorophenyl]-glutarate | CALB | - | - | - | - | >99 |

Note: CALB refers to Candida antarctica Lipase B.

Experimental Protocol: PLE-Catalyzed Desymmetrization

This protocol is a representative procedure based on the well-established methods for PLE-catalyzed hydrolysis of cyclic diesters.[2]

Materials:

-

Dimethyl cis-cyclohexane-1,3-dicarboxylate

-

Pig Liver Esterase (PLE) (e.g., Sigma-Aldrich E3127)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrochloric acid (HCl) (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

pH-stat or pH meter and burette

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel equipped with a stirrer and a pH-stat probe, dissolve dimethyl cis-cyclohexane-1,3-dicarboxylate (e.g., 1.0 g, 5.0 mmol) in phosphate buffer (50 mL). A small amount of a co-solvent like acetone or DMSO can be added to aid solubility if necessary.

-